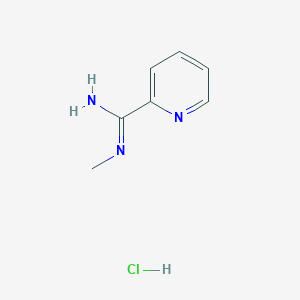![molecular formula C19H16N4O3S B2394860 4-({[(6-piridin-3-ilpiridazin-3-il)tio]acetil}amino)benzoato de metilo CAS No. 872702-13-1](/img/structure/B2394860.png)
4-({[(6-piridin-3-ilpiridazin-3-il)tio]acetil}amino)benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate” is a complex organic compound. It contains a pyridazinyl group, which is a type of heterocyclic aromatic organic compound . It also contains a pyridinyl group, another type of heterocyclic aromatic organic compound . These groups are often found in pharmaceuticals and dyes.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of multiple aromatic rings. The exact structure would need to be determined through methods like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The compound likely undergoes reactions typical of aromatic compounds and amides. For example, it might undergo electrophilic aromatic substitution or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Typically, compounds with similar structures have moderate to high polarity and may be soluble in polar solvents .Mecanismo De Acción
The exact mechanism of action of Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate is not fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-tumor effects by inhibiting the activity of specific enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate is its potential use as a fluorescent probe for imaging applications. It has also been found to exhibit potent anti-inflammatory and anti-tumor properties. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential use as a therapeutic agent for various inflammatory and cancer-related conditions. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate involves a multi-step process. The first step involves the reaction of 6-chloropyridazine-3-carboxylic acid with thiourea to form 6-(pyridin-3-yl)pyridazin-3-amine. The second step involves the reaction of this intermediate with 4-(bromomethyl)benzoic acid methyl ester in the presence of a base to form Methyl 4-({[(6-pyridin-3-ylpyridazin-3-yl)thio]acetyl}amino)benzoate.
Aplicaciones Científicas De Investigación
- Imatinib se utiliza ampliamente como agente terapéutico para el tratamiento de la leucemia mieloide crónica. Inhibe específicamente la actividad de las tirosina quinasas, incluyendo el dominio de la tirosina quinasa de Abelson característico de este gen . Sus estudios estructurales han revelado numerosos enlaces de hidrógeno e interacciones hidrofóbicas que contribuyen a su eficacia.
- Los investigadores han sintetizado derivados de Imatinib, como N-((4-([1,2,4]triazolo[1,5-a]piridin-6-il)-5-(6-metilpiridin-2-il)imidazoles, para optimizar los inhibidores prototipo de la quinasa del receptor tipo I de TGF-β (ALK5) . Estos compuestos son prometedores para modular las vías de señalización de TGF-β.
- Utilizando Imatinib como materia prima, los investigadores sintetizaron tres derivados de piridin-3-il-pirimidin-2-il-aminofenil-amida. Estos compuestos se obtuvieron mediante reacciones de cloroformiato de etilo y derivados de ácidos carboxílicos, junto con 6-metil-N1-(4-(piridin-3-il)pirimidin-2-il)benceno-1,3-diamina . Sus posibles aplicaciones requieren más investigación.
- Los derivados de Imatinib, como las 3-metil y 3-no sustituidas 4,6-disustituidas 1H-pirazolo[3,4-b]piridinas, se han explorado por sus propiedades biomédicas . Estos compuestos exhiben diversas actividades y pueden servir como valiosos compuestos guía para el desarrollo de fármacos.
- Los estudios cristalográficos han caracterizado Imatinib en diversas formas, incluyendo su sal de piperazin-1-io. La forma de base libre de Imatinib se caracterizó estructuralmente, revelando una conformación extendida con cadenas infinitas unidas por enlaces de hidrógeno a través de sus grupos amida, amina y pirimidina .
- Los investigadores han investigado la contribución de diversas interacciones intermoleculares a la superficie molecular de Imatinib. Las interacciones de apilamiento π…π son más típicas para la conformación plegada, mientras que las interacciones hidrofílicas no afectan significativamente la conformación molecular .
Tratamiento de la Leucemia (Inhibición de C-Abl)
Inhibición de la Quinasa del Receptor Tipo I de TGF-β
Nuevos Derivados de Piridin-3-il-pirimidin-2-il-aminofenil-amida
Aplicaciones Biomédicas de las 1H-Pirazolo[3,4-b]piridinas
Estudios de la Estructura Cristal
Propensión al Enlace de Hidrógeno y Perspectivas Conformacionales
Safety and Hazards
Propiedades
IUPAC Name |
methyl 4-[[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19(25)13-4-6-15(7-5-13)21-17(24)12-27-18-9-8-16(22-23-18)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNENWKNSSZDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpentanoic acid](/img/structure/B2394778.png)
![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)

![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)
![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)
![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)
![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)
